1-Phenyl-1-(2-pyridyl)ethanol-d5
Overview
Description
1-Phenyl-1-(2-pyridyl)ethanol-d5 is a deuterated compound with the molecular formula C13H8D5NO and a molecular weight of 204.28 g/mol . This compound is a stable isotope-labeled analog of 1-Phenyl-1-(2-pyridyl)ethanol, where five hydrogen atoms are replaced by deuterium atoms. It is primarily used in analytical chemistry and research applications, particularly in the development and validation of analytical methods .
Preparation Methods
The synthesis of 1-Phenyl-1-(2-pyridyl)ethanol-d5 typically involves the deuteration of 1-Phenyl-1-(2-pyridyl)ethanol. One common method is the catalytic hydrogenation of the corresponding deuterated precursor . The reaction conditions often include the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure . Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield .
Chemical Reactions Analysis
1-Phenyl-1-(2-pyridyl)ethanol-d5 undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding ketone, while reduction results in the formation of the alcohol .
Scientific Research Applications
1-Phenyl-1-(2-pyridyl)ethanol-d5 has several scientific research applications:
Analytical Chemistry: It is used as a reference standard in the development and validation of analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Pharmaceutical Research: This compound is used in the study of drug metabolism and pharmacokinetics, particularly in the analysis of deuterated drugs and their metabolites.
Environmental Studies: It is employed in the analysis of environmental samples to trace the fate and transport of deuterated compounds in various ecosystems.
Biological Research: Researchers use this compound to study metabolic pathways and enzyme kinetics in biological systems.
Mechanism of Action
The mechanism of action of 1-Phenyl-1-(2-pyridyl)ethanol-d5 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide a unique mass signature that can be detected using analytical techniques such as mass spectrometry. This allows researchers to trace the compound and its metabolites in various biological and environmental systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Phenyl-1-(2-pyridyl)ethanol-d5 can be compared with other similar compounds, such as:
1-Phenyl-1-(2-pyridyl)ethanol: The non-deuterated analog, which has similar chemical properties but lacks the unique mass signature provided by the deuterium atoms.
1-Phenyl-1-(2-pyridyl)ethanone: The corresponding ketone, which is formed by the oxidation of 1-Phenyl-1-(2-pyridyl)ethanol.
1-Phenyl-1-(2-pyridyl)ethane: The fully reduced form, which is obtained by the reduction of 1-Phenyl-1-(2-pyridyl)ethanol.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in analytical and research applications where precise tracing and quantification are required .
Properties
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-13(15,11-7-3-2-4-8-11)12-9-5-6-10-14-12/h2-10,15H,1H3/i2D,3D,4D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSWVCNVNOZMFN-ATTUOBAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858308 | |
Record name | 1-(~2~H_5_)Phenyl-1-(pyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99430-79-2 | |
Record name | 1-(~2~H_5_)Phenyl-1-(pyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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